molecular formula C10H11ClN2OS B448851 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide CAS No. 549520-00-5

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No.: B448851
CAS No.: 549520-00-5
M. Wt: 242.73g/mol
InChI Key: YWIRSEAMVGSMOJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a synthetic thiophene-based organic compound with the molecular formula C15H12ClN3O3S . This chemical reagent belongs to a class of heterocyclic compounds known for their significant versatility and value in medicinal chemistry and pharmaceutical research . Thiophene derivatives are recognized as privileged structures in drug discovery due to their wide range of potential biological activities. They are frequently investigated as core scaffolds in the development of novel therapeutic agents . As a functionalized thiophene, this compound serves as a key synthetic intermediate or building block for researchers working in organic synthesis, particularly for the construction of more complex molecules with potential pharmacological applications. The presence of multiple functional groups, including the chloroacetamide, cyano, and ethyl substituents on the thiophene ring, makes it a versatile precursor for further chemical modifications and structure-activity relationship (SAR) studies. The compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate safety precautions. For lot-specific data, including purity and analytical characterization, please refer to the Certificate of Analysis (COA).

Properties

IUPAC Name

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-3-7-6(2)15-10(8(7)5-12)13-9(14)4-11/h3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIRSEAMVGSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: DMF/K₂CO₃ System

In this approach, the aminothiophene derivative is dissolved in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃) as a base. Chloroacetyl chloride is added dropwise, and the mixture is stirred at room temperature for 6 hours. The product precipitates upon pouring the reaction mixture into ice water and is purified via recrystallization in ethanol-DMF (4:1).

Yield : 65–76%
Advantages : Mild conditions, minimal side reactions.

Method B: THF/Triethylamine System

An alternative method employs tetrahydrofuran (THF) as the solvent and triethylamine (Et₃N) as the base. Chloroacetyl chloride is added to a solution of the aminothiophene and Et₃N, followed by stirring at room temperature for 15 hours. The product is isolated by filtration and washed with water.

Yield : 70–85% (extrapolated from analogous reactions)
Advantages : Higher solubility of intermediates, easier purification.

Table 1: Comparison of Chloroacetylation Methods

ParameterMethod A (DMF/K₂CO₃)Method B (THF/Et₃N)
SolventDMFTHF
BaseK₂CO₃Et₃N
TemperatureRoom temperatureRoom temperature
Reaction Time6 hours15 hours
Yield65–76%70–85%
PurificationRecrystallization (EtOH:DMF)Filtration, water wash

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and THF are preferred due to their ability to stabilize intermediates and enhance reaction rates. DMF offers higher dielectric constants, facilitating better dissolution of K₂CO₃, while THF reduces side reactions such as hydrolysis.

Stoichiometry and Equivalents

A slight excess of chloroacetyl chloride (1.1–1.2 equivalents) ensures complete conversion of the aminothiophene. Excess base (1.5 equivalents of K₂CO₃ or Et₃N) neutralizes HCl generated during the reaction.

Temperature and Time

Prolonged reaction times (15 hours in Method B) improve yields but risk decomposition. Elevated temperatures (40–50°C) may accelerate the reaction but require rigorous moisture control to prevent hydrolysis.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-DMF mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

Analytical Methods

  • ¹H/¹³C NMR : Key signals include δ 4.5 ppm (CH₂Cl), δ 2.1–2.4 ppm (CH₃/C₂H₅), and δ 168 ppm (C=O).

  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~550 cm⁻¹ (C-Cl).

  • Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% of theoretical values.

Challenges and Mitigation Strategies

  • Hydrolysis of Chloroacetyl Chloride : Conduct reactions under anhydrous conditions using molecular sieves.

  • Low Yields : Optimize stoichiometry and use freshly distilled chloroacetyl chloride .

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . Major products formed from these reactions include heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and chloro groups allow it to bind to various enzymes and receptors, modulating their activity . The thiophene ring also plays a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Compounds:
Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties References
2-Chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide Thiophene + chloroacetamide 3-Cyano, 4-ethyl, 5-methyl Not explicitly reported (inferred: potential herbicide/pharmaceutical intermediate)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine + thioacetamide 3-Cyano, 4,6-distyryl, 4-chlorophenyl Synthetic intermediate (85% yield)
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Thiazole + chloroacetamide 4-Phenyl Pesticidal/antimicrobial activity
Alachlor Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide (pre-emergent weed control)
Pretilachlor Chloroacetamide 2,6-Diethylphenyl, propoxyethyl Herbicide (rice paddies)

Structural Insights :

  • Thiophene vs.
  • Substituent Effects: The 3-cyano group increases electronegativity, which could stabilize intermediates in synthesis or enhance binding to biological targets. Ethyl and methyl groups may improve lipophilicity, affecting solubility and membrane permeability .

Biological Activity

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the compound’s biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H11ClN2OSC_{10}H_{11}ClN_2OS with a molecular weight of approximately 242.73 g/mol. The compound features a chloro group, a cyano group, and a methyl-thiophene moiety, which contribute to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H11ClN2OS
Molecular Weight242.73 g/mol
CAS Number549520-00-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, antifungal, and potential antitumor effects. The presence of electron-withdrawing groups like cyano enhances binding interactions with target proteins, potentially increasing efficacy against various pathogens.

Antimicrobial Activity

A study on chloroacetamides showed that structural variations significantly affect their antimicrobial potential. For instance, compounds with halogenated phenyl rings demonstrated higher lipophilicity, allowing them to penetrate bacterial membranes effectively. In tests against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), chloroacetamides exhibited considerable antibacterial activity, while their effectiveness against Gram-negative bacteria like Escherichia coli was comparatively lower .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The cyano and chloro groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can disrupt essential cellular processes in pathogens, leading to their death or inhibition.

Case Studies and Research Findings

  • Antimicrobial Testing : In a systematic evaluation of various chloroacetamides, it was found that those with specific substitutions were particularly effective against Gram-positive bacteria. The study highlighted that the position of substituents significantly influenced the biological activity .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses confirmed that structural features correlate with biological activity. For instance, compounds that adhered to Lipinski’s rule of five were more likely to exhibit favorable pharmacokinetic properties .
  • Molecular Docking Studies : Molecular docking studies suggested that the compound's structure allows for effective binding to active sites on target proteins, enhancing its potential as a lead compound in drug development.

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